For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties and Structure of Homogentisic Acid
Executive Summary
Homogentisic acid (HGA) is a phenolic acid that serves as a critical intermediate in the metabolic pathway of aromatic amino acids, specifically phenylalanine and tyrosine.[1][2][3] Its chemical properties and structure are of significant interest, primarily due to its central role in the pathophysiology of the rare genetic disorder, alkaptonuria.[4][5] This condition, caused by a deficiency in the enzyme homogentisate (B1232598) 1,2-dioxygenase, leads to the systemic accumulation of HGA.[5][6] The subsequent oxidation and polymerization of HGA into a melanin-like pigment results in ochronosis, a condition characterized by the bluish-black discoloration and degeneration of connective tissues, leading to severe arthropathy and other systemic complications.[6][7][8] This guide provides a comprehensive overview of the core chemical properties, structure, metabolic significance, and analytical methodologies for homogentisic acid to support further research and therapeutic development.
Chemical Identity and Structure
Homogentisic acid, with the IUPAC name 2-(2,5-dihydroxyphenyl)acetic acid, is classified as a dihydroxyphenylacetic acid and a member of the hydroquinones.[9][10] Its structure consists of a phenylacetic acid core with two hydroxyl groups substituted at the 2- and 5-positions of the benzene (B151609) ring.[9] This hydroquinone (B1673460) structure is essential to its chemical reactivity, particularly its propensity for oxidation.[11]
Key Structural Identifiers:
Physicochemical Properties
The physical and chemical properties of homogentisic acid are well-documented. It typically presents as a beige, off-white, or pale yellow crystalline solid.[9][11] A summary of its key quantitative properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₄ | [1][9][12] |
| Molecular Weight | 168.15 g/mol | [9][12][13] |
| Melting Point | 150-153 °C | [1][9][14] |
| Boiling Point | 439.30 °C (estimated) | [14] |
| Water Solubility | 850 mg/mL (at 25 °C) | [9][10] |
| Other Solubilities | DMSO: 100-250 mg/mLEthanol: 16 mg/mLPBS (pH 7.2): 5 mg/mL | [3][13][15] |
| pKa (Strongest Acidic) | 3.57 | [10] |
| LogP (o/w) | 0.86 | [9][14] |
| Appearance | Off-white to tan crystalline solid | [9][11] |
Metabolic Pathway and Pathophysiology
Role in Tyrosine Catabolism
Homogentisic acid is a key intermediate in the degradation pathway of phenylalanine and tyrosine.[1][16] In this pathway, 4-hydroxyphenylpyruvate is converted to HGA by the enzyme 4-hydroxyphenylpyruvate dioxygenase.[1][10] Subsequently, in healthy individuals, the enzyme homogentisate 1,2-dioxygenase (HGD), found primarily in the liver and kidneys, catalyzes the oxidative cleavage of the aromatic ring of HGA to form 4-maleylacetoacetic acid.[1][10][16] This product is then further metabolized into fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle for energy production.[8][16]
Pathophysiology of Alkaptonuria
Alkaptonuria (AKU) is an autosomal recessive disorder caused by mutations in the HGD gene, leading to a deficiency of the homogentisate 1,2-dioxygenase enzyme.[4][5][6] This enzymatic block prevents the breakdown of HGA, causing its accumulation in blood and tissues to levels up to 100 times higher than normal.[5][7] The excess HGA is excreted in the urine, which characteristically darkens upon standing due to oxidation and polymerization of HGA into a substance called alkapton.[17]
Systemically, the accumulated HGA undergoes auto-oxidation to form benzoquinone acetic acid (BQA), a highly reactive species.[7][10] BQA then polymerizes and binds to collagen and other connective tissue macromolecules, forming a dark, melanin-like pigment.[7][10] This deposition process, known as ochronosis, imparts a bluish-black discoloration to tissues and leads to their progressive stiffening, brittleness, and degeneration.[6][18] The primary clinical manifestation is a severe, early-onset osteoarthritis, particularly affecting the spine and large weight-bearing joints.[6] Other complications include cardiovascular issues, such as aortic valve calcification, and the formation of kidney and prostate stones.[6]
Experimental Protocols for Analysis
Accurate quantification of homogentisic acid in biological matrices is essential for the diagnosis of alkaptonuria and for monitoring therapeutic interventions. Several analytical methods have been developed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
A stable isotope dilution GC-MS method has been established for the sensitive quantification of HGA in human plasma.[19]
-
Principle: This method uses a stable isotope-labeled version of HGA as an internal standard to correct for matrix effects and variations during sample preparation and analysis, providing high accuracy and precision.
-
Methodology Outline:
-
Sample Preparation: Plasma samples are spiked with the isotope-labeled internal standard.
-
Extraction: Proteins are precipitated, and the supernatant containing HGA is collected.
-
Derivatization: HGA is chemically modified (e.g., silylated) to increase its volatility and thermal stability for GC analysis.
-
Analysis: The derivatized sample is injected into a gas chromatograph for separation. The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.
-
Quantification: The concentration of endogenous HGA is determined by comparing the signal intensity of the analyte to that of the known concentration of the internal standard.[19]
-
-
Reported Performance: This method has successfully measured HGA in the plasma of normal individuals in the range of 2.4 to 12 ng/mL.[19]
Spectrophotometric Determination
An enzymatic assay using homogentisate dioxygenase from the fungus Aspergillus nidulans offers a specific and sensitive spectrophotometric method for HGA determination.[20]
-
Principle: The assay relies on the high specificity of the HGD enzyme, which converts HGA into maleylacetoacetic acid. The reaction can be monitored by measuring the change in absorbance at a specific wavelength.
-
Methodology Outline:
-
Enzyme Preparation: A crude preparation of homogentisate dioxygenase is obtained from cultured mycelia of Aspergillus nidulans.[20]
-
Assay Conditions: The reaction is typically performed at an optimal pH of 6.5-7.0.[20]
-
Reaction: The biological sample (e.g., urine) is incubated with the enzyme preparation.
-
Detection: The consumption of HGA or the formation of the product is measured spectrophotometrically. The enzyme shows high specificity for HGA, with no competition from structurally similar compounds like phenylacetate (B1230308) or tyrosine.[20]
-
-
Reported Performance: The accuracy of this method is reported to be nearly indistinguishable from that obtained by HPLC and is suitable for routine determination of HGA in human urine.[20]
Electrospray Ionization Mass Spectrometry (ESI-MS)
Direct analysis by ESI-MS is a rapid method for the detection of HGA, particularly in urine for the diagnosis of alkaptonuria.[21][22]
-
Principle: ESI-MS involves the ionization of the sample directly from a liquid phase, followed by mass analysis. It can detect the deprotonated molecular ion of HGA.
-
Methodology Outline:
-
Sample Preparation: Urine samples may be diluted or undergo simple filtration.
-
Infusion: The sample is introduced into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving charged analyte ions.
-
Detection: The mass analyzer separates the ions. In negative ion mode, HGA is detected as its deprotonated molecular ion at an m/z of approximately 167.035.[21][22]
-
-
Reported Performance: The method successfully identifies the molecular ion of HGA in solutions under various pH conditions, confirming its suitability for the diagnosis of alkaptonuria.[21][22]
Conclusion
Homogentisic acid is a molecule of profound importance in human metabolism and disease. Its fundamental chemical properties, particularly its susceptibility to oxidation, are directly linked to the severe pathology of alkaptonuria. A thorough understanding of its structure, reactivity, and metabolic context is crucial for developing effective diagnostic tools and novel therapeutic strategies, such as the inhibition of HGA production or the prevention of its polymerization into ochronotic pigment. The detailed analytical protocols available allow for precise and reliable measurement, which is fundamental to both clinical management and ongoing research in this field.
References
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- 20. Spectrophotometric determination of homogentisate using Aspergillus nidulans homogentisate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
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